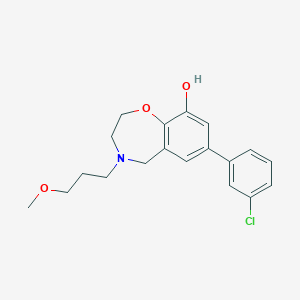
7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a benzoxazepine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. In
Wirkmechanismus
The exact mechanism of action of 7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is not fully understood. However, it has been suggested that this compound may act by modulating the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, pain, and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and anxiolytic effects, this compound has been shown to exhibit other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to have a positive effect on cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol in lab experiments is that it exhibits a range of biological activities, which makes it a versatile compound for studying various physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments aimed at elucidating its effects.
Zukünftige Richtungen
There are several future directions for research on 7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory conditions, pain, and anxiety disorders. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its effects. Additionally, future research could focus on developing more potent derivatives of this compound, which may have even greater therapeutic potential.
Synthesemethoden
The synthesis of 7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves the reaction of 3-chlorobenzaldehyde with 3-methoxypropylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with 2,3-dihydroxybenzoic acid to form the benzoxazepine derivative.
Wissenschaftliche Forschungsanwendungen
7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to have anxiolytic effects in animal models of anxiety. These findings suggest that this compound may have potential therapeutic applications in the treatment of inflammatory conditions, pain, and anxiety disorders.
Eigenschaften
IUPAC Name |
7-(3-chlorophenyl)-4-(3-methoxypropyl)-3,5-dihydro-2H-1,4-benzoxazepin-9-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-23-8-3-6-21-7-9-24-19-16(13-21)10-15(12-18(19)22)14-4-2-5-17(20)11-14/h2,4-5,10-12,22H,3,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHACLVYTYBTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCOC2=C(C1)C=C(C=C2O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-5-indolinesulfonamide](/img/structure/B5345997.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-phenylpiperazine](/img/structure/B5346006.png)
![3-(hexylthio)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5346020.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5346021.png)
![N-(2-{[(benzylamino)sulfonyl]amino}ethyl)acetamide](/img/structure/B5346029.png)

![2-[4-(1-naphthylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5346043.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]quinoline](/img/structure/B5346050.png)
![7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5346051.png)


![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5346057.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5346060.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B5346063.png)